2-Methyldodecanoic acid
Description
Contextualization of Branched-Chain Fatty Acids within Biological Systems
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on their carbon chain. mdpi.com They are integral components of cellular structures and are involved in a multitude of metabolic processes. researchgate.net BCFAs are commonly found in microorganisms, but also exist in smaller quantities in various organisms, including mammals. nih.govnih.gov In humans, they have been identified in tissues such as the skin, brain, and adipose tissue, as well as in bodily fluids like blood and breast milk. nih.govplos.org
The structure of BCFAs, particularly the position of the methyl branch, influences their physical properties and biological functions. nih.gov The most common forms are iso- and anteiso-BCFAs, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively. nih.gov This branching alters membrane fluidity and other membrane-dependent functions. nih.govnih.gov
Significance of 2-Methyl-Branched Fatty Acids in Contemporary Biomedical and Ecological Research
Fatty acids with a methyl group on the second carbon (2-methyl-branched fatty acids) are a subject of growing interest in both biomedical and ecological fields. In biomedical research, BCFAs are being investigated for their potential roles in various physiological and pathological processes. Studies suggest that BCFAs may have anti-inflammatory, anti-cancer, and lipid-lowering properties. researchgate.netnih.govacs.org There is also emerging evidence linking altered levels of BCFAs to metabolic conditions like obesity and insulin (B600854) resistance. mdpi.comnih.gov
From an ecological perspective, 2-methyl-branched fatty acids have been identified as significant components in certain marine ecosystems. For instance, 2-methyldodecanoic acid has been found in high abundance in blooms of the marine cyanobacterium Trichodesmium erythraeum, a globally important nitrogen-fixing organism. nih.govacs.orgresearchgate.net The presence of these unusual fatty acids suggests they may play a specific role in the organism's biology or its interactions within the marine environment. nih.govresearchgate.net
Identified Research Gaps and Prospective Avenues in this compound Investigations
Despite the growing body of research, significant knowledge gaps remain in our understanding of this compound. While its presence has been documented in various organisms, its precise biological functions are largely unknown. researchgate.netnih.gov Future research should focus on elucidating the specific metabolic pathways involving this compound and its precise roles in cellular and organismal physiology.
Further investigation is also needed to understand the ecological implications of this compound, particularly in marine environments. acs.org Research into its role in the biology of Trichodesmium and its impact on the broader marine food web could provide valuable insights into marine biogeochemical cycles. nih.govacs.org Additionally, exploring the potential biotechnological applications of this compound and other BCFAs, for example, in the development of novel therapeutic agents or as biomarkers for disease, represents a promising avenue for future studies. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H26O2 | nih.gov |
| Molecular Weight | 214.34 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2874-74-0 | nih.gov |
Properties
IUPAC Name |
2-methyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEKODVPFBOORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870998 | |
| Record name | 2-Methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-74-0 | |
| Record name | 2-Methyldodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2874-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002874740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Occurrence and Ecological Distribution
Biogeochemical Cycling and Natural Abundance in Marine Cyanobacteria: Trichodesmium erythraeum
Recent research has identified 2-Methyldodecanoic acid as a notably abundant free fatty acid in dense blooms of the marine cyanobacterium Trichodesmium erythraeum. nih.govacs.orgescholarship.orgacs.orgnih.gov This nitrogen-fixing cyanobacterium is a major driver of productivity in global oceans, and the presence of this unusual branched fatty acid suggests a specific biological role. nih.govacs.org
During expeditions in the Gulf of Mexico, surface slicks containing dense blooms of Trichodesmium erythraeum were found to contain high concentrations of this compound, along with 2-methyldecanoic acid. nih.govacs.orgescholarship.org In these bloom samples, these two 2-methyl-branched fatty acids comprised up to 75% of the total fatty acid pool. nih.gov The production of these compounds appears to be species-specific or condition-dependent, as earlier studies on Trichodesmium did not report their presence. nih.gov It is suggested that the synthesis of these fatty acids may occur when carbon and energy are in excess of the nutrient supply required for growth, a condition often present during blooms. acs.org
Table 1: Abundance of this compound in Trichodesmium erythraeum Bloom Samples
| Sample Location | This compound (% of total fatty acids) |
| Gulf of Mexico Slicks | Up to 75% (combined with 2-methyldecanoic acid) |
Data sourced from studies on Trichodesmium blooms. nih.gov
This compound is an isomer of tridecanoic acid, a linear saturated fatty acid. The key structural difference is the presence of a methyl group on the second carbon (alpha-carbon) of the dodecanoic acid backbone. This branching is considered atypical and likely requires specialized biochemical pathways for its synthesis. nih.govresearchgate.net Unlike straight-chain fatty acids, which are common components of cell membranes, the high abundance of this compound in a free form suggests it is not primarily a structural membrane component in Trichodesmium. researchgate.netlibretexts.orgresearchgate.netlibretexts.org Its structure, with the methyl group near the carboxylic acid head, significantly alters its physical and chemical properties compared to its linear analog, dodecanoic acid (lauric acid). nih.govnih.gov
Table 2: Structural Comparison of this compound and its Linear Analog
| Compound | Chemical Formula | Structure | Key Feature |
| This compound | C13H26O2 | CH3(CH2)9CH(CH3)COOH | Methyl branch at the C-2 position |
| Dodecanoic acid (Lauric acid) | C12H24O2 | CH3(CH2)10COOH | Straight, unbranched acyl chain |
Phylogenetic Distribution and Ecobiological Presence in Terrestrial Organisms
The occurrence of this compound is not limited to marine environments; it has also been identified in several terrestrial organisms, where it is implicated in a variety of functional roles.
This compound has been reported to be present in the earthworm Lumbricus terrestris. nih.gov While the full metabolic and ecological significance of this compound in earthworms is not yet completely understood, its presence points to a broader distribution of the biosynthetic pathways for this branched-chain fatty acid in the animal kingdom. researchgate.netnih.govmdpi.com Earthworms are known to possess a diverse array of endogenous lipids, and the inclusion of this compound in their chemical profile suggests it may play a role in their physiology or chemical ecology. nih.gov
In mammals, short-chain branched fatty acids are often associated with chemical signaling. While direct evidence for this compound is sparse, the closely related compound 2-methyldecanoic acid has been tentatively identified in the anal gland secretions of wolverines, where it is considered a potential signaling compound. researchgate.net Mammalian exocrine secretions are complex chemical mixtures used for a variety of purposes, including marking territory, indicating social status, and defense. nih.govresearchgate.net The presence of branched-chain fatty acids in these secretions suggests they may contribute to the chemical "signature" of an individual or species, potentially acting as pheromones or allomones. nih.gov
De Novo Biosynthesis and Enzymatic Catalysis
Mechanistic Elucidation of Specialized Biochemical Synthesis Pathways
The biosynthesis of 2-methyldodecanoic acid, a branched-chain fatty acid (BCFA), involves specialized enzymatic pathways that diverge from the canonical synthesis of straight-chain fatty acids. The introduction of a methyl group at the C-2 position requires specific enzymes and substrates to achieve this distinct branching pattern.
The formation of 2-methyl branched fatty acids is primarily governed by the substrate specificity of the fatty acid synthase (FAS) complex and the availability of specific precursor molecules. Unlike the synthesis of straight-chain fatty acids, which exclusively uses malonyl-CoA as the two-carbon extender unit, the introduction of a methyl branch at an even-numbered carbon (like the C-2 position) involves the incorporation of methylmalonyl-CoA as an extender substrate. researchgate.netnih.govnih.gov
The key enzymatic steps and components include:
Propionyl-CoA Carboxylase (PCC): This enzyme catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA, the essential extender unit for creating the 2-methyl branch. researchgate.netnih.gov
Fatty Acid Synthase (FAS): The FAS complex, particularly the β-ketoacyl synthase (KS) domain, exhibits a degree of promiscuity, allowing it to accept methylmalonyl-CoA in place of malonyl-CoA during an elongation cycle. researchgate.netnih.gov When an acyl chain is being elongated, the substitution of methylmalonyl-CoA for malonyl-CoA in one cycle leads to the addition of a propionate-derived unit, resulting in a methyl group on the alpha-carbon (C-2) of the newly formed β-ketoacyl intermediate. Subsequent reduction, dehydration, and another reduction complete the cycle, yielding a fatty acid chain that is two carbons longer and possesses a methyl branch. researchgate.net
Branched-Chain α-Keto Acid Decarboxylase (BCKA): In some bacterial systems, the synthesis of branched-chain fatty acids can also be initiated using branched short-chain acyl-CoA primers derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine. nih.govwikipedia.org However, for a 2-methyl branch on a longer chain like dodecanoic acid, the use of methylmalonyl-CoA as an extender is the more direct mechanism. nih.gov
Table 1: Key Enzymes in 2-Methyl Branch Biosynthesis
| Enzyme | Role | Substrate(s) | Product(s) |
| Propionyl-CoA Carboxylase (PCC) | Synthesizes the branched extender unit. researchgate.netnih.gov | Propionyl-CoA, ATP, Bicarbonate | (S)-Methylmalonyl-CoA |
| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain using a branched extender. researchgate.netnih.gov | Acyl-CoA/Acyl-ACP, Methylmalonyl-CoA, NADPH | 2-Methyl-branched acyl-ACP |
| Acetyl-CoA Carboxylase (ACC) | Synthesizes the primary straight-chain extender unit and can promiscuously produce branched extenders. researchgate.netnih.gov | Acetyl-CoA, Propionyl-CoA, ATP, Bicarbonate | Malonyl-CoA, Methylmalonyl-CoA |
Polyketide synthases (PKSs) are multifunctional enzyme complexes that bear a striking resemblance to fatty acid synthases and are responsible for assembling a vast array of natural products. nih.govresearchgate.net Their modular nature, where each module is responsible for one cycle of chain extension and subsequent modification, makes them highly adaptable for generating structural diversity. researchgate.netillinois.edu This adaptability has been exploited to produce non-natural polyketides and other valuable chemicals, including 2-methyl-branched lipids. nih.gov
Recent research has demonstrated that an engineered PKS module can be repurposed for the synthesis of 2-methyl Guerbet-like lipids. nih.gov Specifically, the first module from the Mycobacterium tuberculosis PKS12 was modified to catalyze the formation of several 2-methyl branched lipids, including the C15 compound 2-methyltetradecanoic acid, a close analog of this compound. nih.govnih.gov
The process leverages the catalytic domains within the PKS module:
An acyl-CoA substrate (e.g., lauryl-CoA) is loaded onto the acyl carrier protein (ACP) domain.
The ketoacyl synthase (KS) domain catalyzes a condensation reaction between the loaded acyl group and a methylmalonyl-CoA extender unit.
The subsequent domains within the module (ketoreductase, dehydratase, and enoylreductase) fully reduce the β-keto group, analogous to the process in fatty acid synthesis. nih.gov
This work highlights the biosynthetic utility of engineered PKS modules, demonstrating their capacity to derive valuable branched lipids from readily available fatty acid precursors. nih.govnih.gov
The final steps of fatty acid biosynthesis, including termination and activation, are mediated by thioesterases and acyl-CoA synthetases, respectively. These enzymes are critical for releasing the newly synthesized fatty acid and preparing it for subsequent metabolic processes.
Thioesterases (TEs): These enzymes catalyze the hydrolysis of the thioester bond, which links the growing acyl chain to the acyl carrier protein (ACP) in FAS or PKS systems, thereby releasing the free fatty acid. researchgate.netnih.gov The chain length specificity of the thioesterase can be a determining factor in the final product of a biosynthetic pathway. researchgate.net In engineered systems, tailoring the specificity of the thioesterase is a common strategy to control the chain length of the fatty acids produced. researchgate.net For instance, in the PKS-based synthesis of 2-methyltetradecanoic acid, the promiscuous thioesterase activity of a neighboring β-ketoacyl synthase (KS) domain was utilized to release the final product in a one-pot biosynthetic cascade. nih.govnih.gov
Acyl-CoA Synthetases (ACS): These enzymes "activate" free fatty acids by catalyzing their thioesterification to coenzyme A (CoA), a crucial initial step for their participation in both anabolic and catabolic pathways. wikipedia.org This activation consumes ATP and results in an acyl-CoA molecule. In the context of biosynthesis, acyl-CoA synthetases can be used to provide the necessary starter or extender units for the synthesis machinery. wikipedia.org For example, to make the PKS-mediated synthesis of 2-methyltetradecanoic acid more cost-effective, the Escherichia coli fatty acyl-CoA synthetase FadD was coupled to the system. nih.gov This enzyme converted inexpensive lauric acid into lauroyl-CoA in situ, which then served as the substrate for the PKS module. nih.govnih.gov
Synthetic Strategies and Chemoenzymatic Approaches
The chemical synthesis of this compound, particularly in an enantiomerically pure form, requires precise control over the stereocenter at the C-2 position. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful strategies for this purpose. nih.govresearchgate.netnih.gov
Enantiopure 2-methyl-substituted carboxylic acids are valuable as building blocks and bioactive molecules. nih.gov Several strategies have been developed to achieve their stereoselective synthesis.
One effective chemoenzymatic cascade involves the combination of enzymatic asymmetric decarboxylation with chemical reduction. nih.gov In this approach, an arylmalonate decarboxylase (AMDase) variant is used to catalyze the asymmetric decarboxylation of a methylvinylmalonic acid derivative. The resulting unsaturated 2-methylalkenoic acid is then subjected to chemical reduction of the double bond, which can be performed using reagents like diimide to avoid racemization of the newly formed stereocenter. nih.gov By selecting either R- or S-selective AMDase variants, both enantiomers of the target 2-methylalkanoic acid can be produced with excellent enantiopurity. nih.gov
Another established chemical method for controlling stereochemistry during methylation is the use of chiral auxiliaries. The Evans asymmetric alkylation, for example, involves attaching the parent carboxylic acid chain to an oxazolidinone chiral auxiliary. researchgate.net The resulting amide is then treated with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) and an alkylating agent (e.g., methyl iodide) to introduce the methyl group with high diastereoselectivity. Subsequent hydrolysis of the auxiliary releases the desired enantiomerically enriched 2-methylalkanoic acid. researchgate.net
The carboxylic acid functional group of this compound serves as a versatile handle for systematic derivatization to develop functional analogs for research and other applications.
A common and straightforward derivatization is the formation of esters. Methyl esters, for instance, are frequently synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), as they are more volatile than the corresponding carboxylic acids. nih.gov This is typically achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst. mdpi.com
More complex analogs can also be synthesized to probe structure-activity relationships or introduce new functionalities. For example, related compounds such as 2-methyl-2-dodecenoic acid and 2-methylenedodecanoic acid have been synthesized, introducing unsaturation at the α,β-position. acs.org Such modifications can significantly alter the electronic and steric properties of the molecule. The synthesis of these analogs often involves multi-step chemical sequences. acs.org Two-step derivatization procedures involving esterification followed by acylation of other functional groups are also common for preparing analogs for stable-isotope dilution analysis and other advanced applications. mdpi.com
Identification and Utilization of Metabolic Precursors and Intermediates
The biosynthesis of the straight-chain C12 backbone of this compound follows the canonical fatty acid synthesis pathway. This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the two-carbon donor for the growing acyl chain. The initial priming event is typically carried out by acetyl-CoA.
The crucial step that distinguishes the synthesis of this compound is the incorporation of a methyl group at the second carbon position. This is achieved through the utilization of methylmalonyl-CoA as an extender unit in place of malonyl-CoA during the final cycle of fatty acid elongation. The precursor to the growing C11 acyl chain, undecanoyl-ACP (acyl carrier protein), undergoes condensation with methylmalonyl-CoA, catalyzed by the ketoacyl synthase (KS) domain of the fatty acid synthase complex. This condensation reaction results in a β-ketoacyl-ACP intermediate with a methyl branch at the α-position.
Subsequent reductive steps, including ketoreduction, dehydration, and enoyl reduction, also catalyzed by specific domains of the FASN complex, convert this intermediate into the final saturated 2-methyldodecanoyl-ACP. Finally, the thioesterase (TE) domain of FASN hydrolyzes the bond, releasing free this compound.
The primary metabolic precursors for the de novo biosynthesis of this compound are therefore:
Acetyl-CoA: Serves as the initial primer for fatty acid synthesis and is the precursor for malonyl-CoA.
Malonyl-CoA: The primary two-carbon donor for the elongation of the fatty acid chain up to the C11 intermediate.
Methylmalonyl-CoA: The key three-carbon donor that introduces the methyl group at the C-2 position during the final elongation step.
Methylmalonyl-CoA itself is derived from various metabolic pathways, including the catabolism of odd-chain fatty acids and certain amino acids such as valine, isoleucine, methionine, and threonine, which generate propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA.
Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | Initial primer and precursor for malonyl-CoA |
| Malonyl-CoA | Two-carbon extender unit for chain elongation |
| Undecanoyl-ACP | C11 acyl intermediate prior to methylation |
| Methylmalonyl-CoA | Three-carbon extender unit providing the C-2 methyl group |
| 2-Methyl-3-ketododecanoyl-ACP | β-ketoacyl intermediate after condensation with methylmalonyl-CoA |
| 2-Methyldodecanoyl-ACP | Final acylated intermediate before release |
Detailed Research Findings
Research into the biosynthesis of methyl-branched fatty acids has primarily focused on the promiscuity of the fatty acid synthase complex. Studies have shown that FASN can indeed utilize methylmalonyl-CoA as a substrate, although often with lower efficiency than malonyl-CoA. The timing of methylmalonyl-CoA incorporation determines the position of the methyl branch. For the formation of 2-methyl branched fatty acids, it is understood that this incorporation occurs during the last elongation cycle.
While the general mechanism is established, detailed kinetic data and specific enzymatic efficiencies for the synthesis of this compound are not extensively documented in the scientific literature. The majority of research has centered on the broader category of methyl-branched fatty acids rather than focusing specifically on the C12 variant with a C-2 methylation. The presence of this compound in certain organisms, such as marine bacteria, suggests the existence of efficient enzymatic machinery for its production, though the precise characteristics of the involved FASN and any potential accessory enzymes remain an area for further investigation.
Biological Activities and Underlying Molecular Mechanisms
Inter-organismal Chemical Communication and Ecological Interactions
2-Methyldodecanoic acid is a key molecule in mediating interactions between different organisms across diverse ecosystems, from mammalian territories to marine microbial habitats. Its functions as a signaling molecule are critical for behavioral ecology and community dynamics.
Pheromonal and Signaling Functions in Mammalian Behavioral Ecology
Branched-chain fatty acids, including this compound, are integral components of chemical signals used by mammals for communication. nih.govresearchgate.netacs.org These semiochemicals, often part of complex mixtures in glandular secretions or excreta, convey information about an animal's species, sex, social status, and reproductive state. researchgate.netttu.edu
A notable example of this compound's role in chemical signaling is its identification in the territorial marking fluid of the male Bengal tiger (Panthera tigris tigris). nih.govresearchgate.net This fluid, a combination of urine and lipid secretions, contains a wide array of volatile organic compounds. nih.govmdpi.com Among these, this compound was identified as a racemic mixture. nih.govacs.org The lipid fraction of the marking fluid acts as a controlled-release carrier for volatile components like this compound, ensuring the longevity of the chemical message in the environment. nih.gov The presence of this and other fatty acids is thought to be a key part of the pheromonal message, communicating territorial ownership to other tigers. nih.govresearchgate.net
Similarly, the closely related 2-methyldecanoic acid has been identified in the anal gland secretions of wolverines, where it is used for marking and defense. acs.orgthegoodscentscompany.com The use of such branched-chain fatty acids highlights a conserved strategy among mammals for chemical communication.
Table 1: Selected Branched-Chain Fatty Acids in Mammalian Chemical Signaling
| Compound | Animal Species | Source of Secretion | Reference |
|---|---|---|---|
| This compound | Bengal tiger (Panthera tigris tigris) | Territorial marking fluid | nih.gov, acs.org |
| 2-Methyldecanoic acid | Bengal tiger (Panthera tigris tigris) | Territorial marking fluid | nih.gov, researchgate.net |
| 2-Methyldecanoic acid | Wolverine (Gulo gulo) | Anal gland secretions | acs.org, thegoodscentscompany.com |
| 2-Methylnonanoic acid | Bengal tiger (Panthera tigris tigris) | Territorial marking fluid | nih.gov, researchgate.net |
Hypothesized Roles in Marine Microbial Ecology: Biofilm Modulation and Community Dynamics
In marine environments, this compound has been identified as a significant metabolic product of the globally important cyanobacterium Trichodesmium erythraeum, especially during bloom events. nih.govnih.gov The high abundance of this atypical fatty acid suggests it serves specific biological functions within marine microbial communities. acs.orgnih.gov
One hypothesis is that this compound functions as a signaling molecule during bloom formation. nih.gov Because fatty acids are surface-active, they are likely to form a slick at the sea surface where Trichodesmium colonies aggregate, creating an effective, two-dimensional signaling zone. acs.orgnih.gov This could help coordinate the behavior of the cyanobacterial population.
Another proposed role is in structuring the microbial community associated with Trichodesmium. Free fatty acids can act as selective antibiotics, and it is hypothesized that Trichodesmium may synthesize and release this compound to manage its surrounding microbiota. acs.orgnih.gov This is supported by findings that 2-methyldecanoic acid, found in the preen glands of birds, may serve an antibacterial function. nih.gov
Furthermore, branched-chain fatty acids are essential components of the cell membranes and biofilm matrix of many marine bacteria. nih.gov The precursors for these fatty acids, branched-chain amino acids, are known to mediate positive, cooperative interactions within marine biofilm communities of the Roseobacteraceae family. nih.govresearchgate.net This suggests that the production of this compound by Trichodesmium could influence the structure and stability of surrounding microbial biofilms. nih.gov
Antimicrobial, Antifeedant, and Allelochemical Properties
This compound and related fatty acids exhibit a range of bioactive properties that allow them to influence other organisms directly, serving as defensive or competitive chemical agents.
Antibacterial Efficacy Against Bacterial Pathogens
Fatty acids are well-documented as having significant antibacterial activity, particularly against Gram-positive bacteria. asm.orgnih.govmdpi.com The mechanism of action often involves the disruption of the bacterial cell membrane. asm.org Long-chain unsaturated and branched-chain fatty acids are known to be potent antimicrobial agents. asm.orgnih.gov
While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of pathogens is not extensively tabulated in the literature, the activity of structurally similar fatty acids provides a strong indication of its potential efficacy. Generally, saturated fatty acids show maximum antibacterial activity at a chain length of 12 carbons (dodecanoic acid). mdpi.comrsc.org The introduction of branching can further modify this activity. Studies on various fatty acids have demonstrated their ability to inhibit the growth of significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). asm.orgmdpi.com
For instance, 2-methyldecanoic acid, produced by symbiotic bacteria in the preen glands of birds like the herring gull and mallard duck, is thought to provide an antibacterial defense, protecting the feathers from degradation by bacteria. nih.gov
Table 2: Documented Antibacterial Activity of Structurally Related Fatty Acids
| Fatty Acid | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Dodecanoic acid (Lauric acid) | Gram-positive bacteria (e.g., Staphylococcus aureus) | Potent antibacterial activity | mdpi.com |
| Dodecanoic acid (Lauric acid) | Propionibacterium acnes | Bactericidal | rsc.org |
| Monoglycerides of C12 fatty acids | Staphylococcus aureus (MRSA) | High antibacterial activity | mdpi.com |
| Unsaturated C18 fatty acids (Oleic, Linoleic) | Gram-positive bacteria | Potent antibacterial activity | mdpi.com |
| (Z)-13-methyl-tetradec-4-enoic acid | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Targets cell membrane | asm.org |
Antifeedant Effects in Agricultural and Forest Pest Management
Fatty acids are recognized for their ability to deter feeding by various insect pests. nih.govresearchgate.net Saturated, straight-chain fatty acids, particularly those with 8 to 12 carbons, have demonstrated significant repellent and antifeedant activity against several pestiferous fly species and aphids. nih.govresearchgate.net
Studies have shown that mixtures containing C8, C9, and C10 fatty acids are highly repellent to houseflies and horn flies. nih.gov Dodecanoic acid (C12) has also been shown to repel houseflies and strongly deter feeding in aphids like Myzus persicae. nih.govresearchgate.net Given that this compound is a structural isomer of dodecanoic acid, it is highly likely to exhibit similar antifeedant properties. These compounds are believed to interfere with the insect's sensory perception of its food source, leading to feeding rejection. researchgate.net The low toxicity and persistence of these fatty acids make them promising candidates for development as protective agents in livestock and agricultural settings. nih.gov
Modulation of Quorum Sensing Systems in Microbial Communities
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production, by releasing and detecting signaling molecules. oup.comnih.gov The disruption of QS, known as quorum quenching, is a promising strategy for controlling bacterial pathogenesis without exerting selective pressure for antibiotic resistance. nih.govfrontiersin.org
Fatty acids and their derivatives can interfere with QS pathways. nih.govdoaj.org For example, the fatty acid signaling molecule cis-2-decenoic acid can induce the dispersion of established biofilms and prevent their formation in a wide range of bacteria. nih.govresearchgate.net One of the primary mechanisms of enzymatic quorum quenching involves AHL acylases, which hydrolyze the amide bond of the most common QS signals in Gram-negative bacteria, N-acyl-homoserine lactones (AHLs). mdpi.commdpi.com This enzymatic degradation releases a fatty acid and a homoserine lactone moiety, effectively inactivating the signal. mdpi.com
While direct studies on this compound as a QS modulator are limited, its identity as a fatty acid suggests a potential role in these processes. The production of branched-chain fatty acids by organisms like Trichodesmium in microbially dense environments could be a strategy to interfere with the QS systems of competing bacteria, thereby influencing microbial community structure and function. acs.orgnih.gov
Integration into Cellular Metabolism and Physiological Homeostasis
This compound, as a 2-methyl branched-chain fatty acid, is integrated into cellular metabolism through specialized pathways distinct from the typical beta-oxidation of straight-chain fatty acids. The metabolism of such branched-chain lipids primarily occurs within peroxisomes. nih.gov The presence of a methyl group on the alpha-carbon (position 2) prevents direct entry into the beta-oxidation spiral. Therefore, it is believed to undergo an initial alpha-oxidation step.
In alpha-oxidation, the fatty acid is shortened by one carbon atom. This process involves the oxidative removal of the carboxyl group. While the detailed enzymatic steps for this compound are not fully elucidated, the general pathway for branched-chain fatty acids involves an initial oxidation step to form a pristanic acid-like compound, which can then be a substrate for the beta-oxidation pathway. nih.gov The metabolism of these fatty acids is crucial, as defects in alpha-oxidation pathways can lead to the accumulation of branched-chain fatty acids, resulting in severe neurological conditions. nih.gov
Research suggests that this compound may function as a signaling molecule and impact cellular energy processes. Free fatty acids are known to be potent energy uncouplers, which can affect the efficiency of ATP production in mitochondria. nih.gov While direct studies on this compound's effect on mitochondrial respiration are limited, its role as a potential signaling compound has been noted. nih.gov
Other fatty acids have been identified as signaling molecules that can influence bioenergetics. For instance, cis-2-decenoic acid is known to regulate genes involved in the TCA cycle, respiration, and iron uptake. nih.gov Similarly, decanoic acid, a related medium-chain fatty acid, has been shown to improve mitochondrial content and energy metabolism. researchgate.net These examples suggest a potential, though not yet fully demonstrated, role for this compound in modulating cellular energy homeostasis and participating in signal transduction cascades.
The metabolism of this compound is dependent on enzymes that can accommodate its branched structure. The specificity of enzymes is critical in distinguishing between various fatty acid substrates. Lipases, for example, are enzymes that hydrolyze fats, and their activity can be highly specific. Research into lipases from organisms like Pseudomonas aeruginosa and Candida rugosa has demonstrated that their substrate acceptance and enantioselectivity can be altered through directed evolution. thegoodscentscompany.com This indicates that specific enzymes are required to process branched-chain fatty acids and that their activity can be modulated. The structural basis for substrate specificity in enzymes often involves key amino acid residues in the active site that interact with the substrate molecule, ensuring that only molecules of a specific shape and size are processed. nih.gov
Contributions to Host-Microbe Symbioses and Microbiome Modulation
This compound has been identified as a significant metabolic product in certain host-microbe interactions, particularly in marine ecosystems. Dense blooms of the cyanobacterium Trichodesmium erythraeum have been found to produce high concentrations of this compound and 2-methyldecanoic acid. nih.gov The production of these atypical branched-chain fatty acids suggests they play a specific biological role. It is hypothesized that Trichodesmium synthesizes and excretes these compounds to structure its associated microbial community. nih.gov
This function may be analogous to the role of similar compounds in other symbiotic relationships, such as the antibacterial agents found in the preen glands of birds, which are produced by symbiotic bacteria. nih.gov Free fatty acids can act as selective antibiotics, potentially allowing the host organism to cultivate a beneficial microbiome by inhibiting the growth of competing or pathogenic microbes. nih.gov The ability of microorganisms to produce such compounds highlights a mechanism for mediating symbiotic relationships and modulating the local microbiome. nih.govmdpi.com
Biomedical Implications and Mechanistic Therapeutic Research
While direct studies on the cytotoxicity of this compound are not widely available, research on structurally similar medium-chain fatty acids, such as decanoic acid (capric acid), provides insight into its potential biomedical applications. Decanoic acid has demonstrated anti-neoplastic effects in hepatocellular carcinoma (HCC) cell lines. nih.gov
In studies using human HCC cell lines, HCCLM3 and HepG2, decanoic acid was shown to inhibit cell viability in a dose-dependent manner. nih.gov The mechanism of action involved the induction of apoptosis, or programmed cell death. Treatment with decanoic acid led to an increase in the subG1 cell population, a hallmark of apoptosis, and this was confirmed by annexin-V assays. nih.gov The underlying molecular mechanism was found to involve the suppression of the HGF/c-Met signaling pathway and the downregulation of various oncogenic proteins, including Bcl-2, Survivin, and Cyclin D1. nih.gov These findings suggest that medium-chain fatty acids may have potential as anti-tumor agents.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HCCLM3 | 0 | 100 |
| HCCLM3 | 20 | ~90 |
| HCCLM3 | 40 | ~75 |
| HCCLM3 | 60 | ~60 |
| HCCLM3 | 80 | ~50 |
| HepG2 | 0 | 100 |
| HepG2 | 20 | ~95 |
| HepG2 | 40 | ~85 |
| HepG2 | 60 | ~70 |
| HepG2 | 80 | ~60 |
Data is estimated from figures presented in a study on decanoic acid, a related medium-chain fatty acid, as a proxy for the potential effects of this compound. nih.gov
Elucidation of Anti-inflammatory Modalities
Branched-chain fatty acids are recognized for their potential to modulate inflammatory responses. Some monomethyl BCFAs have demonstrated anti-inflammatory properties in neonatal rat models. nih.gov The mechanisms underlying these effects are thought to involve the modulation of key inflammatory pathways. Fatty acids can influence the expression of inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various interleukins like IL-1, IL-2, and TNF-α in macrophages. mdpi.com They may also reduce the activation of the NF-κB pathway, a central regulator of inflammation. mdpi.com
Furthermore, fatty acids can exert their anti-inflammatory effects by interacting with G protein-coupled receptor 120 (GPR120). mdpi.com The activation of GPR120 by fatty acids can lead to the inhibition of inflammatory signaling cascades. mdpi.com While the specific actions of this compound have not been detailed, its structural similarity to other BCFAs suggests it may share some of these anti-inflammatory characteristics.
Table 1: Potential Anti-inflammatory Mechanisms of Branched-Chain Fatty Acids
| Mechanism | Description | Potential Effect |
| NF-κB Pathway Inhibition | Downregulation of the nuclear factor-kappa B signaling pathway. | Reduced production of pro-inflammatory cytokines. |
| GPR120 Activation | Binding to and activation of G protein-coupled receptor 120. | Attenuation of inflammatory responses. |
| Gene Expression Modulation | Alteration of the expression of genes encoding inflammatory mediators. | Decreased synthesis of enzymes like COX-2 and iNOS. |
Potential in Metabolic Syndrome Mitigation and Lipid Homeostasis
Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.gov Dysregulation of lipid metabolism is a key feature of this syndrome. nih.gov Research into the effects of BCFAs on metabolic health is ongoing. Some studies suggest that BCFAs could play a role in energy homeostasis. For instance, serum levels of total BCFAs have been found to be higher in non-obese women compared to obese women, and iso-BCFAs were inversely associated with body mass index. mdpi.com
In human visceral adipocytes, certain BCFAs, such as 14-methylpentadecanoic acid and 12-methyltetradecanoic acid, have been shown to reduce the expression of genes involved in lipid metabolism, including SREBP1c, SCD1, ELOVL6, and FADS2. mdpi.com This suggests that BCFAs may influence lipid synthesis and metabolism at the cellular level. Additionally, a synthetic fatty acid analogue, tetradecylthioacetic acid (TTA), which is a pan-PPAR modulator, has been shown in animal studies to improve insulin (B600854) sensitivity and reduce plasma triglycerides, effects that are beneficial in the context of metabolic syndrome. caringsunshine.com Although this is a synthetic analogue, it points to the potential for modified fatty acids to influence metabolic pathways. The role of this compound in these processes remains to be specifically elucidated.
Table 2: Branched-Chain Fatty Acids and Their Potential Roles in Metabolic Health
| BCFA Type/Analogue | Observed Effect | Study Model |
| Total BCFAs | Higher serum levels in non-obese vs. obese women. mdpi.com | Human epidemiological study |
| Iso-BCFAs | Inversely associated with body mass index. mdpi.com | Human epidemiological study |
| 14-methylpentadecanoic acid | Reduced expression of lipid metabolism genes. mdpi.com | Human visceral adipocytes (in vitro) |
| 12-methyltetradecanoic acid | Reduced expression of lipid metabolism genes. mdpi.com | Human visceral adipocytes (in vitro) |
| Tetradecylthioacetic acid (TTA) | Improved insulin sensitivity, reduced plasma triglycerides. caringsunshine.com | Animal studies |
Exploration of Neuroprotective Efficacy
The potential neuroprotective effects of fatty acids are an area of active investigation. While direct evidence for this compound is not available, studies on related medium-chain fatty acids provide some insights. For example, decanoic acid has been shown to mitigate ischemia-reperfusion injury in a rat model of stroke, with its beneficial effects attributed to anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic properties. nih.gov Another study found that trans-2-decenoic acid ethyl ester (DAEE), a derivative of a medium-chain fatty acid, could facilitate functional recovery from cerebral infarction in mice by eliciting neurotrophin-like signals. nih.gov
The mechanisms underlying the potential neuroprotective effects of fatty acids are diverse and may include the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress. mdpi.com Lipids play a crucial role in brain function, and maintaining their homeostatic balance is essential for neuronal health. mdpi.com The structural characteristics of BCFAs may influence their incorporation into neural membranes, potentially affecting membrane fluidity and signaling processes. However, any specific neuroprotective role for this compound is currently speculative and awaits dedicated research.
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis
Hyphenated Chromatographic and Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a detection method, are paramount in the analysis of 2-methyldodecanoic acid, particularly in complex biological or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the carboxylic acid functional group, derivatization is a common prerequisite to enhance volatility and improve chromatographic peak shape. The most frequent approach is esterification, typically to form a fatty acid methyl ester (FAME), in this case, methyl 2-methyldodecanoate. nih.gov
The electron ionization (EI) mass spectrum of the resulting methyl ester provides a fragmentation pattern that is key to its identification. A particularly diagnostic feature for 2-methyl branched FAMEs is the presence of a prominent ion at a mass-to-charge ratio (m/z) of 88. researchgate.net This fragment results from a McLafferty rearrangement involving the methoxycarbonyl group and is characteristic of fatty acid methyl esters with a branch at the C-2 position. researchgate.net This distinct fragmentation allows for clear differentiation from its straight-chain isomer, tridecanoic acid, and other positional isomers.
GC-MS has been successfully applied to identify this compound as a significant metabolite in environmental samples, such as in blooms of the nitrogen-fixing marine cyanobacteria Trichodesmium erythraeum. researchgate.net The NIST Mass Spectrometry Data Center contains reference spectra for this compound, facilitating its identification in unknown samples. nih.gov
Table 1: Key Mass Spectral Fragments for Methyl 2-methyldodecanoate
| m/z (Mass-to-Charge Ratio) | Ion Identity/Origin | Significance |
|---|---|---|
| 88 | McLafferty Rearrangement Fragment | Diagnostic for 2-methyl branching in FAMEs researchgate.net |
| 143 | [M-101]+ | Cleavage at the C4-C5 bond |
This table is generated based on typical fragmentation patterns for 2-methyl branched fatty acid methyl esters.
For exceptionally complex matrices where standard GC-MS may suffer from co-elution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) offers significantly enhanced separation power and sensitivity. mdpi.commdpi.com This technique employs two columns with different stationary phase selectivities, providing a highly structured two-dimensional chromatogram. copernicus.org
The application of GCxGC-ToF-MS has been instrumental in resolving isomeric compounds in intricate biological extracts. In the analysis of cyanobacterial blooms, GCxGC-ToF-MS provided the necessary resolution to separate methyl 2-methyldodecanoate from a multitude of other fatty acid methyl esters and lipids, leading to its confident identification. researchgate.net The high data acquisition speed of the ToF-MS detector is essential to adequately sample the very narrow peaks (often <100 ms (B15284909) wide) generated by the second-dimension column. dlr.de This powerful combination allows for the creation of detailed metabolic profiles and the discovery of novel compounds in complex biological systems. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. magritek.com
In the ¹³C NMR spectrum, the carbon atoms of this compound would exhibit distinct chemical shifts. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm), while the chiral carbon at the C-2 position and the methyl branch carbon would have characteristic shifts that confirm the substitution pattern. nih.govdocbrown.info
¹H NMR spectroscopy reveals the number of different proton environments and their connectivity through spin-spin coupling. docbrown.info The proton on the C-2 carbon would appear as a multiplet due to coupling with the protons of the adjacent methylene (B1212753) group (C-3) and the methyl group at C-2. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate each proton with its directly attached carbon, providing definitive confirmation of the structure. magritek.com While standard NMR can confirm the constitution of this compound, more specialized NMR techniques, often involving chiral derivatizing agents or chiral solvating agents, would be required for the determination of its stereochemistry (R vs. S enantiomers).
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of fatty acids. The analysis of the native, underivatized form of this compound via reversed-phase HPLC is possible but can be challenging due to its weak ultraviolet (UV) absorbance. Detection often relies on less common methods like refractive index (RI) or evaporative light scattering (ELSD).
To enhance detection sensitivity, particularly for UV-Vis detectors, derivatization of the carboxylic acid group is a common strategy. cerealsgrains.org Reagents that introduce a chromophore, such as phenacyl bromide, are used to create esters that can be detected at low concentrations. The development of HPLC methods, often coupled with mass spectrometry (LC-MS), allows for the analysis of this compound in samples that are not amenable to the high temperatures of GC, or where analysis of the native form is preferred. nih.gov
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. While specific metabolic flux analysis studies detailing the biosynthesis of this compound are not widely published, the technique's principles are directly applicable. In this approach, an organism or cell culture would be supplied with a precursor molecule labeled with a stable isotope, such as ¹³C or ²H (deuterium). For instance, labeled propionyl-CoA or methylmalonyl-CoA could be used as precursors to trace the origin of the methyl branch in branched-chain fatty acid synthesis. By analyzing the incorporation of the isotopic label into this compound using mass spectrometry, its specific biosynthetic pathways can be elucidated. This technique is crucial for understanding how organisms produce such specialized lipids and how their production rates change in response to different physiological or environmental conditions.
Computational Approaches: In Silico Modeling and Predictive Analytics
Computational chemistry provides valuable tools for predicting the properties and behavior of this compound. In silico models can estimate a range of physicochemical properties, which are useful for developing analytical methods and understanding the compound's environmental fate. semanticscholar.org For example, properties such as the octanol-water partition coefficient (LogP), which indicates lipophilicity, can be calculated. PubChem computes the XLogP3 value for this compound to be 5.6, indicating high lipophilicity. nih.govnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of compounds based on their chemical structure. mdpi.com Although specific QSAR models for this compound are not prominent in the literature, its structural descriptors can be used as input for general predictive models for fatty acids. These computational approaches serve as a rapid and cost-effective means to screen for potential properties before undertaking extensive laboratory analysis.
Comparative Omics and Analog Studies of Branched Chain Fatty Acids
Structure-Activity Relationship (SAR) Investigations
The biological activity of branched-chain fatty acids is intricately linked to their specific chemical structures. Key structural features that dictate their function include the length of the carbon chain, the position and size of the methyl branch, and the presence of unsaturation.
Chain Length: The length of the fatty acid backbone is a critical determinant of biological efficacy. For instance, the antitumoral activity of iso-BCFAs against human breast cancer cells is chain-length dependent. The highest cytotoxicity is observed with iso-16:0, and the activity diminishes as the chain length increases or decreases from this optimum nih.gov. Similarly, in the context of insecticidal activity, myristic acid (a C14 straight-chain fatty acid) has demonstrated higher mortality rates against certain insects compared to the shorter lauric acid (C12) or the longer palmitic acid (C16), suggesting an optimal chain length for membrane disruption or other modes of action nih.govresearchgate.net.
Branching Group Size and Position: The nature of the alkyl branch significantly influences bioactivity. In studies of anticancer properties, BCFAs with a simple methyl branch show greater potency. The anticancer activity was observed to be adversely affected when the methyl group was replaced by larger branching groups such as ethyl, propyl, or butyl nih.gov. The position of the branch is also crucial. For example, in the case of branched fatty acid esters of hydroxy fatty acids (FAHFAs), isomers with branching further from the carboxylate head group are more likely to be anti-inflammatory, whereas those with higher branching (closer to the head group) are more likely to potentiate glucose-stimulated insulin (B600854) secretion researchgate.net. This indicates that the branch position can lead to distinct physiological functions researchgate.net.
Unsaturation: The presence of double bonds in the alkyl chain can enhance biological activity. The incorporation of a cis-Δ11 double bond into the backbone of a BCFA was found to significantly improve its anticancer activity compared to its saturated counterpart nih.gov.
The relationship between structure and function is not always linear or predictable across different activities. For example, while certain structural rules apply to anticancer or anti-inflammatory effects, the insecticidal activity of sugar esters with different fatty acid components (including C8, C10, and C12 chains) does not follow a predictable pattern based on chain length alone nih.gov. This highlights the complexity of SAR and suggests that different biological activities may have distinct structural requirements.
| Structural Feature | Modification | Observed Impact on Biological Activity | Example Context |
|---|---|---|---|
| Chain Length | Varying number of carbons (e.g., C12 to C16) | Optimal length often exists; activity decreases for shorter or longer chains. | Anticancer nih.gov, Insecticidal nih.govresearchgate.net |
| Branching Group Size | Methyl vs. Ethyl, Propyl, Butyl | Larger groups can decrease activity. | Anticancer nih.gov |
| Branch Position | Closer vs. farther from carboxyl group | Can switch activity between distinct physiological functions. | Anti-inflammatory vs. Antidiabetic researchgate.net |
| Unsaturation | Saturated vs. Unsaturated (cis-Δ11) | Introduction of a double bond can enhance activity. | Anticancer nih.gov |
Comparative Analysis of Biosynthetic Pathways
The structural diversity of BCFAs originates from the use of different primer molecules during their synthesis. In bacteria, BCFAs are primarily synthesized via the Type II fatty acid synthesis (FAS II) system, the same fundamental pathway used for straight-chain fatty acids. The key difference lies in the initial substrate, or primer, that initiates the elongation process semanticscholar.orgnih.gov.
Straight-chain fatty acids are typically initiated with acetyl-CoA. In contrast, BCFA synthesis begins with short, branched-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) frontiersin.org. The specific BCAA precursor dictates the type of BCFA produced:
Iso-series (even-numbered): The amino acid valine is metabolized to isobutyryl-CoA, which serves as the primer for the synthesis of even-numbered iso-fatty acids (e.g., iso-C14:0, iso-C16:0).
Iso-series (odd-numbered): Leucine is converted to isovaleryl-CoA, which primes the synthesis of odd-numbered iso-fatty acids (e.g., iso-C15:0, iso-C17:0).
Anteiso-series (odd-numbered): Isoleucine catabolism yields 2-methylbutyryl-CoA, the primer for odd-numbered anteiso-fatty acids (e.g., anteiso-C15:0, anteiso-C17:0).
Once the appropriate primer is supplied, the FAS II machinery catalyzes the sequential addition of two-carbon units from malonyl-CoA, elongating the chain to its final length nih.gov. The intermediates in BCAA metabolism, specifically branched-chain α-keto acids, are critical precursors for these primers mdpi.com. Therefore, the final structure of the BCFA—whether it is an iso- or anteiso-isomer and whether it has an even or odd number of carbons—is determined at the very first step of the biosynthetic pathway by the selection of the primer molecule derived from a specific amino acid.
| BCFA Series | Precursor Amino Acid | Primer Molecule | Resulting Fatty Acids |
|---|---|---|---|
| iso (even-numbered) | Valine | Isobutyryl-CoA | iso-14:0, iso-16:0 |
| iso (odd-numbered) | Leucine | Isovaleryl-CoA | iso-15:0, iso-17:0 |
| anteiso (odd-numbered) | Isoleucine | 2-Methylbutyryl-CoA | anteiso-15:0, anteiso-17:0 |
Assessment of Differential Biological Activities Across Homologs and Synthetic Analogs
Homologs and isomers of BCFAs, despite having similar chemical compositions, can exhibit markedly different, and sometimes opposing, biological effects. This highlights the high degree of specificity in their interactions with biological systems.
A prominent example is the differential impact of iso- and anteiso-BCFAs on gene expression related to lipid metabolism and inflammation in human liver cells. In one study, the iso-BCFA 14-methylpentadecanoic acid (14-MPA, an iso-C16:0 acid) was found to lower the expression of genes involved in fatty acid synthesis (FASN, SREBP1) and inflammation (CRP, IL-6). In stark contrast, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA, an anteiso-C15:0 acid) caused an increase in the mRNA levels of FASN, CRP, and IL-6 nih.gov. A similar effect was observed in human adipocytes, where 12-MTA induced the expression of lipid synthesis genes researchgate.net. These findings suggest that iso- and anteiso-BCFAs can have contrary regulatory roles, with potential implications for metabolic health nih.gov.
The structural differences also translate to different physical properties and biological potencies. For instance, anteiso-branched lipids are more effective at increasing membrane fluidity compared to their iso-branched counterparts, which have thermal properties more similar to straight-chain lipids avantiresearch.com. This could underlie some of their differential effects on cellular processes. In terms of anticarcinogenic activity, studies have shown that BCFAs with an iso structure (e.g., iso-15:0 and iso-17:0) are more potent than their anteiso counterparts mdpi.com.
These structure-specific functions underscore the importance of distinguishing between different BCFA isomers and homologs in biological and nutritional research. The specific type of BCFA, determined by its chain length and branching pattern, dictates its precise biological function, ranging from modulating gene expression to altering the physical state of cell membranes nih.govavantiresearch.commdpi.com.
| Branched-Chain Fatty Acid | Structure Type | Biological Activity Assessed | Observed Effect | Reference |
|---|---|---|---|---|
| 14-Methylpentadecanoic acid (14-MPA) | iso-C16:0 | Expression of FASN, SREBP1, CRP, IL-6 genes | Decrease | nih.gov |
| 12-Methyltetradecanoic acid (12-MTA) | anteiso-C15:0 | Expression of FASN, CRP, IL-6 genes | Increase | nih.gov |
| iso-BCFAs (general) | iso | Membrane Fluidity | Comparable to straight-chain lipids | avantiresearch.com |
| anteiso-BCFAs (general) | anteiso | Membrane Fluidity | Higher disorder (increased fluidity) | avantiresearch.com |
| iso-15:0 / iso-17:0 | iso | Anticarcinogenic Potency | More potent | mdpi.com |
| anteiso-15:0 / anteiso-17:0 | anteiso | Anticarcinogenic Potency | Less potent | mdpi.com |
Future Research Trajectories and Translational Potential of 2 Methyldodecanoic Acid
Exploration of Novel Biological Functions and Biotechnological Applications
Future investigations into 2-methyldodecanoic acid are poised to uncover novel biological roles and translate these findings into practical applications. The research focus will likely be on its potential as a bioactive molecule, drawing parallels from studies on other branched-chain and medium-chain fatty acids.
One promising avenue is the investigation of its role in modulating metabolic and inflammatory pathways. Studies on similar branched-chain fatty acids, such as 14-methylpentadecanoic acid and 12-methyltetradecanoic acid, have demonstrated their ability to reduce the expression of genes involved in lipid metabolism and inflammation in human adipocytes. mdpi.com Future research could explore whether this compound exhibits similar properties, potentially positioning it as a candidate for interventions in metabolic disorders.
Another area of significant interest is its potential antimicrobial activity. Fatty acids are known to possess antimicrobial properties, and compounds like 2-decenoic acid have been shown to inhibit biofilm formation and enhance the efficacy of antibiotics. mdpi.com Investigating the antimicrobial spectrum of this compound against various pathogenic bacteria and fungi could open doors for its use in preventing and treating infections, possibly as a standalone agent or in combination with existing drugs. The structural similarity to other bioactive fatty acids suggests it could function as a chemical messenger in microbial communities.
The table below outlines potential research areas for the biological functions and applications of this compound.
| Potential Research Area | Hypothesized Biological Function | Potential Biotechnological Application |
| Metabolic Regulation | Modulation of gene expression related to lipogenesis and inflammation. mdpi.com | Development of nutraceuticals or therapeutic agents for metabolic syndrome and related conditions. |
| Antimicrobial Activity | Disruption of microbial cell membranes or inhibition of biofilm formation. mdpi.com | Use in antimicrobial coatings, food preservation, or as a therapeutic to combat antibiotic-resistant infections. |
| Cell Signaling | Acting as a signaling molecule in intercellular communication pathways. | Elucidation of novel biological pathways that can be targeted for drug development. |
| Surfactant Properties | Potential use as a biosurfactant due to its amphiphilic nature. | Applications in bioremediation, enhanced oil recovery, and as an ingredient in cosmetics and detergents. |
Biotechnological Production and Metabolic Engineering Strategies
The sustainable production of specialty chemicals like this compound through microbial fermentation is a key goal of modern biotechnology. nih.gov While specific pathways for this compound are not established, metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae offers a viable strategy. nih.govmdpi.com
The core of this strategy would involve genetically modifying a host organism to channel metabolic flux towards the synthesis of the target molecule. This would require the introduction of specific enzymatic machinery capable of producing a 12-carbon fatty acid backbone and adding a methyl group at the second carbon position.
Key metabolic engineering strategies would include:
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of acetyl-CoA and propionyl-CoA, the likely building blocks for the carbon backbone and the methyl branch, respectively.
Introducing Novel Fatty Acid Synthesis Pathways: Heterologous expression of a fatty acid synthase (FAS) system engineered to accept propionyl-CoA as a starter unit instead of acetyl-CoA, leading to the formation of a methyl branch at the alpha-position.
Optimizing Termination and Release: Engineering thioesterases that preferentially act on the 12-carbon, 2-methyl acyl-ACP (acyl carrier protein) intermediate to release the free fatty acid. researchgate.net
Blocking Competing Pathways: Deletion of genes that divert precursors into competing metabolic pathways, thereby maximizing the carbon flow towards this compound production. researchgate.net
Improving Host Tolerance: Engineering the host microbe to tolerate higher concentrations of the produced fatty acid, which can often be toxic to cells. nih.gov
The following table details potential genetic targets for the metabolic engineering of a microbial host for this compound production.
| Engineering Strategy | Potential Gene/Enzyme Target | Organism Example | Desired Outcome |
| Precursor Supply | Acetyl-CoA carboxylase (ACC), Propionyl-CoA carboxylase | Escherichia coli, Saccharomyces cerevisiae | Increased availability of building blocks for fatty acid synthesis. mdpi.com |
| Branched-Chain Initiation | Engineered Fatty Acid Synthase (FAS) accepting propionyl-CoA | Custom-designed pathway in E. coli | Initiation of fatty acid chain with a methyl branch. |
| Chain Length Control | Acyl-ACP Thioesterase (TE) with specificity for C12 chains | E. coli | Termination of fatty acid synthesis at the desired 12-carbon length. researchgate.net |
| Pathway Optimization | Deletion of beta-oxidation pathway genes (e.g., fadD, fadE) | E. coli | Prevention of product degradation. mdpi.com |
Integration into Systems Biology, Metabolomics, and Lipidomics Frameworks
The advancement of "omics" technologies provides a powerful framework for understanding the role of individual molecules like this compound within a complex biological system. hmdb.ca Integrating this compound into systems biology, metabolomics, and lipidomics studies will be crucial for elucidating its function and identifying its potential as a biomarker.
Metabolomics and Lipidomics: These fields aim to comprehensively identify and quantify all small molecules (metabolites) and lipids within a biological sample. nih.govnih.gov this compound, as a branched medium-chain fatty acid, would be a specific target within lipidomics analyses. nih.govnih.gov Targeted analytical methods, typically using liquid chromatography-mass spectrometry (LC-MS/MS), can be developed for its precise quantification in various biological matrices like plasma, tissues, or cell cultures. illinois.edu By including this compound in large-scale profiling studies, researchers can correlate its abundance with different physiological states, diseases, or responses to therapeutic interventions. researchgate.net
Systems Biology: This approach seeks to understand the complex interactions within a biological system. Data on this compound levels obtained from lipidomics studies can be integrated with other omics data (genomics, transcriptomics, proteomics). This integration can help build comprehensive models of metabolic networks. For example, fluctuations in the levels of this compound could be linked to the expression of specific genes or the abundance of certain proteins, revealing its role in metabolic pathways and its potential as a biomarker for cellular processes or disease progression.
The table below summarizes the role and analytical approaches for this compound within these advanced biological frameworks.
| Framework | Role of this compound | Primary Analytical Techniques | Potential Outcomes |
| Lipidomics | Analyte within the lipid profile. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS). illinois.edu | Quantification of its levels in various biological samples; identification of correlations with disease states. |
| Metabolomics | A component of the overall metabolome. nih.gov | LC-MS/MS (B15284909), Nuclear Magnetic Resonance (NMR) spectroscopy. | Understanding its relationship with other metabolites and metabolic pathways. |
| Systems Biology | A node in integrated biological network models. | Computational modeling, multi-omics data integration. | Elucidation of its function in complex biological processes and its potential as a systems-level biomarker. |
Q & A
Q. What are the validated analytical techniques for characterizing 2-Methyldodecanoic acid in laboratory settings?
Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used to analyze this compound due to its branched-chain structure. The National Institute of Standards and Technology (NIST) provides reference data for retention indices and fragmentation patterns, enabling precise identification . Additionally, nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm methyl branching at the C2 position. Researchers should cross-validate results against databases like PubChem to ensure accuracy .
Q. How can researchers synthesize high-purity this compound for experimental use?
A common approach involves the Koch-Haaf carboxylation of 2-methyldodecane, using sulfuric acid as a catalyst. Post-synthesis, purification via fractional distillation or recrystallization is essential to achieve >95% purity. Analytical validation using thin-layer chromatography (TLC) and HPLC is recommended to confirm absence of byproducts like linear-chain analogs .
Advanced Research Questions
Q. What role does this compound play in the ecological dynamics of Trichodesmium erythraeum blooms?
In marine environments, this compound is a major component of free fatty acids produced by T. erythraeum, potentially aiding buoyancy regulation or nitrogen fixation. Computational studies (e.g., electron structure calculations) suggest its methyl branching enhances lipid membrane fluidity under high-salinity conditions, which may support bloom persistence . Field sampling combined with GC-MS profiling is critical to correlate its concentration with bloom density and environmental stressors.
Q. How can contradictions in reported thermodynamic properties (e.g., melting points) of this compound be resolved?
Discrepancies often arise from impurities or isomerization during synthesis. Researchers should standardize protocols using certified reference materials (e.g., NIST standards) and employ differential scanning calorimetry (DSC) to measure melting points under controlled heating rates. Collaborative inter-laboratory studies are recommended to establish consensus values .
Q. What experimental strategies are effective for tracing the metabolic incorporation of this compound in model organisms?
Isotopic labeling (e.g., ¹³C or ²H at the methyl branch) combined with liquid chromatography-tandem MS (LC-MS/MS) enables tracking of metabolic pathways. In in vitro studies, pulse-chase experiments can quantify its β-oxidation rates in hepatocyte models. Ensure controls account for endogenous fatty acid interference .
Q. How does the chirality of this compound influence its interactions in biological systems?
Enantioselective synthesis using chiral catalysts (e.g., Rhodium metalloinsertors) can produce R- and S-forms for comparative studies. Surface plasmon resonance (SPR) assays reveal stereospecific binding to lipid-binding proteins, which may explain differential bioavailability in microbial consortia .
Methodological Considerations
- Data Validation : Cross-reference analytical results with multiple databases (e.g., PubChem, NIST) to mitigate instrument-specific biases .
- Environmental Sampling : For field studies, use solid-phase extraction (SPE) to concentrate this compound from seawater, followed by derivatization (e.g., methyl esterification) for GC-MS compatibility .
- Contamination Control : Implement blank runs and spike-recovery tests during synthesis to detect linear-chain contaminants, which can skew thermodynamic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
